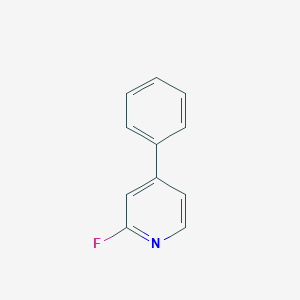

2-Fluoro-4-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHXGZQKNRDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558613 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116241-62-4 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116241-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-fluoro-4-phenylpyridine starting materials

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-phenylpyridine

Abstract

This compound is a crucial building block in the development of pharmaceuticals and advanced materials. Its synthesis is of significant interest to the chemical research community. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the selection and utilization of key starting materials. We present detailed experimental protocols, comparative data, and workflow visualizations for three principal synthetic routes: the Balz-Schiemann reaction starting from 2-amino-4-phenylpyridine, nucleophilic aromatic substitution (SNAr) from 2-chloro-4-phenylpyridine, and Suzuki-Miyaura cross-coupling using a 2-fluoro-4-halopyridine precursor.

Introduction

The incorporation of a fluorine atom into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The this compound moiety is a key structural motif found in numerous biologically active compounds. Consequently, robust and efficient synthetic routes to this intermediate are highly valuable. This document details the most prevalent and effective methods for its synthesis, providing researchers with the practical information needed to select and implement the optimal strategy for their specific application.

Synthetic Route A: From 2-Amino-4-phenylpyridine via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] This pathway begins with the diazotization of 2-amino-4-phenylpyridine.

Logical Pathway

The synthesis proceeds in two conceptual stages: the formation of the diazonium salt intermediate from the corresponding amine, followed by its decomposition to yield the final fluorinated product.

Caption: Balz-Schiemann reaction pathway for this compound.

Quantitative Data

The Balz-Schiemann reaction and its modern variants offer variable yields depending on the specific conditions and substrates used. While specific data for this compound is sparse in readily available literature, analogous transformations provide a reasonable expectation of performance.

| Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Aminopyridine | 1. HBF₄, NaNO₂ 2. Thermal Decomposition | 5-9 (diazotization), then warm to 25 | ~2h | Moderate (Not specified) | [3] |

| Aromatic Amines (general) | HBF₄, NaNO₂, Heat | 40-70 (decomposition) | Varies | Good (up to 97% in modern adaptations) | [1][4] |

| Aniline | 1. NaNO₂, HCl 2. HBF₄ 3. Heat | 0-5 (diazotization) | Varies | Good | [4] |

Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is adapted from general procedures for the Balz-Schiemann reaction on aminopyridines.[3][4]

-

Diazotization:

-

In a suitable reaction vessel, charge a 42% aqueous solution of fluoroboric acid (HBF₄).

-

Add 2-amino-4-phenylpyridine (1.0 eq) portion-wise while maintaining the temperature below 10 °C with an ice-water bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water.

-

Add the sodium nitrite solution dropwise to the stirred suspension of the aminopyridine salt, ensuring the internal temperature is maintained between 0 and 5 °C. The formation of the diazonium salt is often indicated by a change in color and consistency.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Decomposition and Isolation:

-

The diazonium tetrafluoroborate salt can be isolated by filtration, washed with cold ether, and dried under vacuum if desired, though this carries risks as diazonium salts can be explosive when dry.[5]

-

Alternatively, for an in situ decomposition, the reaction mixture is gently warmed. The decomposition is typically initiated by heating, often evidenced by the evolution of nitrogen gas.[4]

-

Heat the mixture (or the isolated salt in an inert, high-boiling solvent) until gas evolution ceases.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Synthetic Route B: From 2-Chloro-4-phenylpyridine via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr), specifically a halide exchange (Halex) reaction, is a powerful method for synthesizing fluoroarenes.[6] This route utilizes the more readily available 2-chloro-4-phenylpyridine and displaces the chloride with a fluoride anion from a salt source like KF or CsF. The reaction is facilitated by the electron-withdrawing effect of the pyridine nitrogen, which activates the 2-position for nucleophilic attack.[7]

Logical Pathway

This process involves a direct displacement of a chloride leaving group by a fluoride nucleophile, typically in a polar aprotic solvent at elevated temperatures.

Caption: SNAr pathway for the synthesis of this compound.

Quantitative Data

The efficiency of the Halex reaction is highly dependent on the fluoride source, solvent, and temperature. Anhydrous conditions are crucial for success.

| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridines (general) | KF or CsF | DMSO, Sulfolane | 150-220 | 12-48 | 60-90 | General Knowledge |

| 2-Nitropyridine | K¹⁸F, Kryptofix 2.2.2 | DMSO | 180 | < 0.1 | 77 | [8] |

| 2-Bromopyridine | K¹⁸F, Kryptofix 2.2.2 | DMSO | 180 | < 0.1 | Low/None | [8] |

Note: The rate of displacement in SNAr reactions on halopyridines generally follows F > Cl > Br > I for the leaving group, making chloride a suitable precursor.[9]

Experimental Protocol: Synthesis of this compound via SNAr

-

Reaction Setup:

-

To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium fluoride (or cesium fluoride, 2-3 eq) that has been finely ground and dried under vacuum.

-

Add 2-chloro-4-phenylpyridine (1.0 eq) and a high-boiling polar aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or sulfolane. A phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a tetralkylammonium salt) can be added to improve solubility and reactivity of the fluoride salt.

-

Place the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Execution:

-

Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a large volume of cold water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

-

Combine the organic layers, wash with water and then brine to remove the solvent.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product via flash column chromatography or distillation to yield pure this compound.

-

Synthetic Route C: From 2-Fluoro-4-halopyridine via Suzuki-Miyaura Cross-Coupling

This strategy builds the molecule by forming the C4-phenyl bond as the final key step. It employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-fluoro-4-halopyridine (e.g., 2-fluoro-4-bromopyridine or 2-fluoro-4-iodopyridine) and phenylboronic acid. This approach benefits from the mild conditions and high functional group tolerance of the Suzuki coupling.

Logical Pathway

This route involves the coupling of two fragments, a fluorinated pyridine core and a phenyl group, using a palladium catalyst.

Caption: Suzuki coupling pathway to this compound.

Quantitative Data

Suzuki reactions are generally high-yielding. The table below is based on representative procedures for similar couplings.

| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 4-hydroxybenzeneboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | ACN/MeOH | 50 | High (not specified) | [10] |

| Aryl Chloride (general) | Arylboronic Acid | 7% Pd/WA30 | Cs₂CO₃ | DMA | 80 | >95 | [11] |

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

This protocol is adapted from general Suzuki-Miyaura coupling procedures.[10][11]

-

Reaction Setup:

-

To a reaction flask, add 2-fluoro-4-bromopyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) and a phosphine ligand like triphenylphosphine (PPh₃, 2-10 mol%). Pre-formed catalysts like Pd(PPh₃)₄ can also be used.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of dioxane and water, or dimethylformamide (DMF).

-

-

Reaction Execution:

-

Heat the reaction mixture with stirring to a temperature typically between 80 and 100 °C.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

-

General Experimental Workflow

Regardless of the chosen synthetic route, the overall experimental process follows a consistent workflow from setup to final characterization.

Caption: A generalized workflow for chemical synthesis experiments.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways.

-

The Balz-Schiemann reaction is a classic choice when the corresponding 2-amino-4-phenylpyridine is available, though it requires careful handling of potentially hazardous diazonium intermediates.

-

Nucleophilic aromatic substitution offers a direct and often high-yielding route from 2-chloro-4-phenylpyridine, but demands high temperatures and anhydrous conditions.

-

The Suzuki-Miyaura cross-coupling provides a versatile and mild option, ideal for constructing the C-C bond as the final step, assuming the required 2-fluoro-4-halopyridine is accessible.

The optimal choice of starting material and synthetic route will depend on factors such as precursor availability, required scale, safety considerations, and the specific capabilities of the research laboratory. This guide provides the foundational knowledge and detailed protocols necessary for scientists to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 5. scientificupdate.com [scientificupdate.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Fluoro-4-phenylpyridine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-phenylpyridine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural combination of a pyridine ring, a phenyl group, and a strategically placed fluorine atom imparts a distinct set of chemical properties and reactivity. This guide provides a comprehensive overview of the core chemical characteristics of this compound, its synthesis, and its reactivity in key organic transformations, making it a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound (CAS No: 116241-62-4) is a stable organic compound with the molecular formula C₁₁H₈FN.[1] The introduction of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈FN | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| Boiling Point | 277.712 °C at 760 mmHg | [1] |

| Density | 1.138 g/cm³ | [1] |

| Flash Point | 121.756 °C | [1] |

| Refractive Index | 1.556 | [1] |

| XLogP3 | 2.88770 | [1] |

Spectroscopic Data:

While a complete set of publicly available, detailed spectra for this compound is limited, data for analogous compounds and general principles of NMR and IR spectroscopy allow for the prediction of its spectral characteristics.

-

¹³C NMR: The carbon spectrum is a valuable tool for confirming the structure of fluorinated pyridines. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹Jcf), and other carbons in the ring will show smaller two- and three-bond couplings. A reference to the ¹³C NMR spectrum of this compound exists, though full data access is restricted.[2]

-

¹H NMR: The proton NMR spectrum would be expected to show complex splitting patterns for the aromatic protons due to proton-proton and proton-fluorine couplings.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyridine and phenyl rings, and a strong C-F stretching band.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic strategies, primarily involving the construction of the phenylpyridine core followed by fluorination, or the use of pre-fluorinated building blocks. A common approach involves a cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling (General Procedure)

This protocol is based on established methods for the Suzuki-Miyaura coupling of pyridyl halides with boronic acids.[3][4]

Materials:

-

2-Fluoro-4-bromopyridine (or other suitable 4-halopyridine)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 2-fluoro-4-bromopyridine (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The reactivity of this compound is largely dictated by the electronic nature of the fluorinated pyridine ring. The fluorine atom at the 2-position and the nitrogen atom make the pyridine ring electron-deficient, which activates it towards certain reactions, particularly nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The C-F bond in 2-fluoropyridines is highly activated towards nucleophilic attack, making it an excellent leaving group in SNAr reactions. This is a key reaction for the functionalization of the pyridine ring.[5]

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General Procedure)

This protocol is based on general procedures for SNAr reactions on fluoropyridines.[6]

Materials:

-

This compound

-

Amine nucleophile

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMSO, DMF, NMP)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the solvent and stir the mixture at an elevated temperature (e.g., 80-150 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-4-phenylpyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds, under specific conditions, 2-fluoropyridines can participate in these transformations. However, it is more common to utilize this compound as a building block where other reactive handles are present for cross-coupling.

Biological Significance and Applications in Drug Development

Fluorinated pyridine derivatives are of significant interest in drug discovery due to the beneficial effects of fluorine incorporation. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Phenylpyridine scaffolds are found in a variety of biologically active molecules.

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of fluorinated phenylpyridines has shown promise in several therapeutic areas:

-

Anticancer Agents: The fluorinated pyrroloquinolinone derivatives, which share structural similarities, have demonstrated potent cytotoxic effects against various cancer cell lines.

-

Antipsychotic Activity: Fluorinated imidazo[1,2-a]pyridine derivatives have been investigated as potential novel antipsychotic agents.

-

Insecticidal Activity: Certain 2-phenylpyridine derivatives have been synthesized and shown to possess insecticidal properties.[7]

The mechanism of action for these biological activities often involves interactions with specific enzymes or receptors, which in turn modulate various cellular signaling pathways. Further research is needed to elucidate the precise molecular targets and signaling cascades affected by this compound and its derivatives.

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical reactivity profile. Its susceptibility to nucleophilic aromatic substitution makes it a valuable intermediate for the synthesis of a diverse range of functionalized molecules. The incorporation of the fluoro-phenylpyridine moiety into larger structures has shown significant potential in the development of new therapeutic agents. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, offering a valuable starting point for researchers and scientists engaged in synthetic and medicinal chemistry. Further exploration of its biological targets and mechanisms of action will undoubtedly open new avenues for its application in drug discovery and development.

References

- 1. echemi.com [echemi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Reaction Mechanisms of 2-Fluoro-4-phenylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-4-phenylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom at the 2-position, activated by the pyridine nitrogen, imparts unique reactivity, making it a valuable substrate for a variety of chemical transformations. The phenyl group at the 4-position further influences the molecule's electronic properties and provides a site for further functionalization. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, focusing on Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and C-H Activation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and development.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen acts as a powerful electron-withdrawing group, reducing the electron density at the C-2 and C-4 positions and making them susceptible to nucleophilic attack.

Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor.[1]

-

Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context due to the high electronegativity of fluorine and the stability of the resulting fluoride anion.[2]

The rate-determining step is typically the formation of the Meisenheimer complex.[3] The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, a consequence of the highly electronegative fluorine atom strongly polarizing the C-F bond and facilitating the initial nucleophilic attack.[2] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[2]

Figure 1. SNAr Mechanism on this compound.

Quantitative Data for SNAr on 2-Fluoropyridines

While specific data for this compound is sparse, the following table summarizes typical conditions and yields for SNAr reactions on various 2-fluoropyridine substrates with different classes of nucleophiles. These conditions serve as an excellent starting point for reactions with this compound.

| Nucleophile Class | Nucleophile Example | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| O-Nucleophiles | Sodium Phenoxide | - | DMF | 100 | 4 | 85-95 |

| Sodium Methoxide | - | Methanol | 65 | 2 | >90 | |

| N-Nucleophiles | Morpholine | K₃PO₄ (1.5) | t-Amyl Alcohol | 110 | 18 | 80-95[2] |

| Aniline | K₂CO₃ (2.0) | DMSO | 120 | 12 | 75-90 | |

| S-Nucleophiles | Sodium Thiophenoxide | - | DMF | 25 | 1 | >95 |

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a general procedure adapted for the reaction of this compound with a secondary amine like morpholine.[2]

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium Phosphate (K₃PO₄) (1.5 equiv)

-

Anhydrous tert-Amyl Alcohol (to achieve ~0.2 M concentration)

-

Dry round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phosphate (1.5 equiv).

-

The flask is placed under an inert atmosphere (Nitrogen or Argon).

-

Add this compound (1.0 equiv) and morpholine (1.2 equiv) via syringe.

-

Add anhydrous tert-amyl alcohol to achieve the desired concentration (e.g., 0.2 M).

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is strong, making its activation in cross-coupling challenging, this compound can participate in such reactions, although often under more forcing conditions than its bromo or iodo analogues. Alternatively, the phenyl ring offers a site for C-H activation.

Buchwald-Hartwig Amination

Direct Buchwald-Hartwig amination of the C-F bond in 2-fluoropyridines is feasible but less common than for other halopyridines. The reactivity trend in palladium-catalyzed amination is typically I > Br > Cl >> F.[4][5] This is demonstrated in studies on 2-fluoro-4-iodopyridine, where selective amination occurs exclusively at the C-I position, leaving the C-F bond intact.[4] Achieving amination at the C-F bond would likely require specialized, highly active catalyst systems.

Figure 2. Generalized Buchwald-Hartwig Amination Cycle.

Suzuki-Miyaura Coupling

Similar to the Buchwald-Hartwig reaction, direct Suzuki-Miyaura coupling of the C-F bond is difficult. Palladium-catalyzed C-F bond activation for Suzuki coupling typically requires specialized ligands and conditions.[6] A more common strategy for synthesizing biaryl compounds from a 2-halopyridine precursor involves using the more reactive 2-bromo or 2-chloro analogues.

Quantitative Data for Cross-Coupling of Analogous Halopyridines

The following table provides representative conditions for Suzuki-Miyaura couplings of 2-bromopyridines, which can inform strategies for derivatizing this compound to a more reactive halide if direct C-F coupling is unsuccessful.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 95 | [7] |

| 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 92 | [7] |

| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ (3.0) | Dioxane | 110 | 76 | [7] |

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Analogue

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid.[7][8]

Materials:

-

2-Bromopyridine analogue (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

-

Schlenk tube or microwave vial

-

Inert atmosphere setup (Argon)

Procedure:

-

To an oven-dried Schlenk tube, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

-

Seal the tube with a rubber septum, then evacuate and backfill with argon three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe to the desired concentration (e.g., 0.1 M).

-

Replace the septum with a Teflon screw cap and seal the vessel.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Figure 3. General workflow for Pd-catalyzed cross-coupling.

C-H Activation/Functionalization

The 2-phenylpyridine scaffold is a classic substrate for directed C-H activation. The pyridine nitrogen acts as a directing group, facilitating the metalation and subsequent functionalization of the ortho C-H bonds on the pendant phenyl ring.[9]

Mechanism

The reaction typically proceeds through a palladacycle intermediate.

-

Coordination: The pyridine nitrogen coordinates to a Pd(II) catalyst.

-

Cyclometalation: The Pd(II) center undergoes a concerted metalation-deprotonation (CMD) step with an ortho C-H bond of the phenyl ring, forming a stable five-membered palladacycle.[10]

-

Oxidative Addition/Reductive Elimination: The palladacycle can then react with various partners. For example, in an arylation reaction, an oxidant might facilitate the formation of a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.[9]

Figure 4. C-H activation cycle for 2-phenylpyridine.

Quantitative Data for C-H Functionalization of 2-Phenylpyridines

The following table presents examples of C-H functionalization at the ortho-position of the phenyl ring in 2-phenylpyridine derivatives.

| Reaction Type | Coupling Partner | Catalyst | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Arylation | Iodobenzene dibenzoate | Pd(OAc)₂ | - | DCE/Toluene | 120 | 85 | [9] |

| Acylation | Toluene derivatives | Pd(OAc)₂ | TBHP | Dioxane | 120 | 82 | [11] |

| Hydroxylation | H₂O₂ | PdCl₂ | - | Acetonitrile | 80 | 75 | [9] |

| Thiolation | N-(Phenylthio)benzamide | Pd(MeCN)₂Cl₂ | - | DMF | 100 | 86 | [11] |

Experimental Protocol: Palladium-Catalyzed C-H Arylation

This is a general protocol for the ortho-arylation of a 2-phenylpyridine substrate, adapted from literature procedures.[9]

Materials:

-

This compound (1.0 equiv)

-

Iodobenzene dibenzoate (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

-

Anhydrous 1,2-Dichloroethane (DCE) and Toluene (e.g., 1:1 mixture)

-

Reaction vial or Schlenk tube

-

Inert atmosphere setup

Procedure:

-

In a reaction vial, combine this compound (1.0 equiv), iodobenzene dibenzoate (1.2 equiv), and Pd(OAc)₂ (0.05 equiv).

-

Add a mixture of anhydrous DCE and toluene.

-

Seal the vial and heat the mixture to 120 °C with stirring.

-

Monitor the reaction's progress using TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent like ethyl acetate and filter to remove palladium black.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the ortho-arylated product.

Conclusion

This compound exhibits a rich and diverse reactivity profile, making it a highly valuable scaffold in synthetic chemistry. Its primary mode of reaction is Nucleophilic Aromatic Substitution at the C-2 position, driven by the activating nature of the pyridine nitrogen and the excellent leaving group ability of fluoride. While direct palladium-catalyzed cross-coupling at the C-F bond is challenging and often requires specialized conditions, the molecule is an ideal substrate for pyridine-directed C-H activation at the ortho-position of the 4-phenyl substituent. Understanding these distinct reaction mechanisms allows researchers to strategically employ this compound in the synthesis of complex molecular architectures for pharmaceutical and material science applications.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxylate-assisted C-H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

In-Depth Technical Guide to the Physical Properties of 2-Fluoro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 2-fluoro-4-phenylpyridine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to its structural motifs—a fluorinated pyridine ring coupled with a phenyl group—this compound serves as a valuable building block in the synthesis of novel chemical entities. This document summarizes the available data for its key physical constants and outlines a general experimental protocol for the determination of its boiling point. Additionally, a representative synthetic workflow for this class of compounds is visualized.

Core Physical Properties

The physical properties of a compound are critical for its purification, handling, and formulation. The available data for this compound is presented below.

Data Presentation

| Physical Property | Value | Notes |

| Melting Point | Data not available | An experimentally determined melting point for this compound has not been reported in the reviewed literature. |

| Boiling Point | 277.712 °C | At a standard pressure of 760 mmHg.[1] |

Experimental Protocols

Precise determination of physical properties is fundamental to chemical characterization. The following section describes a generalized methodology for determining the boiling point of a liquid organic compound like this compound.

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of a liquid sample.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes vaporization throughout its bulk. This method identifies the boiling point by observing the temperature at which a continuous stream of bubbles ceases upon cooling and the liquid is drawn into a capillary tube.

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small volume of this compound is placed into the small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube assembly is securely attached to a thermometer.

-

The thermometer and the attached assembly are immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The sample should be positioned adjacent to the thermometer bulb.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.

-

As the temperature rises, dissolved air will initially be expelled from the capillary tube. As the liquid's boiling point is approached and then exceeded, a rapid and continuous stream of vapor bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.

Synthetic Workflow Visualization

The synthesis of 2-arylpyridines, such as this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example of such a transformation. Below is a generalized workflow for the synthesis of a 2-arylpyridine via this method.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-arylpyridines.

References

Quantum Chemical Calculations for 2-Fluoro-4-Phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-fluoro-4-phenylpyridine. This compound, a substituted pyridine derivative, holds potential interest in medicinal chemistry and materials science. Understanding its molecular characteristics through computational methods is crucial for predicting its reactivity, stability, and potential biological interactions. This document outlines the theoretical background, computational methodologies, and expected data outputs from such studies, serving as a foundational resource for in silico analysis.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials due to their versatile chemical properties and ability to participate in a wide range of intermolecular interactions. The introduction of a fluorine atom and a phenyl group into the pyridine ring, as in this compound, can significantly modulate its electronic structure, lipophilicity, and metabolic stability. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective approach to investigate the molecular properties of such compounds at the atomic level. This guide details the computational protocols for a thorough theoretical investigation of this compound.

Computational Methodology

The following section details the established computational protocols for the quantum chemical analysis of this compound. These methods are based on widely accepted practices in the field of computational chemistry for organic molecules.[1][2]

Software

All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian 16 or ORCA.

Molecular Structure and Optimization

The initial 3D structure of this compound can be built using a molecular editor. A full geometry optimization is then performed in the gas phase to locate the minimum energy conformation.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[1]

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, suitable for describing the electronic structure of molecules with heteroatoms and potential for non-covalent interactions.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can also be used to simulate the infrared (IR) and Raman spectra of the molecule.

Electronic Properties Analysis

The electronic properties are calculated from the optimized geometry to understand the molecule's reactivity and electronic transitions. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Thermodynamic Properties

The thermodynamic properties of this compound at a standard temperature and pressure (298.15 K and 1 atm) are derived from the vibrational frequency calculations.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle/Dihedral | Calculated Value |

| Bond Lengths (Å) | C2-F | Value |

| C4-C(phenyl) | Value | |

| N1-C2 | Value | |

| ... | Value | |

| Bond Angles (°) | F-C2-N1 | Value |

| C3-C4-C(phenyl) | Value | |

| ... | Value | |

| Dihedral Angles (°) | C3-C4-C(phenyl)-C(phenyl) | Value |

| ... | Value |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | Value | Value | Value | C-H stretch |

| 2 | Value | Value | Value | C-F stretch |

| 3 | Value | Value | Value | Ring breathing |

| ... | Value | Value | Value | ... |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential (IP) | Value |

| Electron Affinity (EA) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Table 4: Thermodynamic Properties

| Property | Calculated Value |

| Zero-point vibrational energy (kcal/mol) | Value |

| Thermal energy (kcal/mol) | Value |

| Specific Heat Capacity (cal/mol·K) | Value |

| Entropy (cal/mol·K) | Value |

Visualization

Diagrams are provided to visualize the molecular structure and the computational workflow.

Caption: Molecular structure of this compound.

Caption: Computational workflow for this compound.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the in-depth characterization of this compound. The resulting data on its optimized geometry, vibrational spectra, electronic structure, and thermodynamic properties are invaluable for understanding its chemical behavior. These theoretical insights can guide further experimental studies and accelerate the rational design of novel molecules with desired properties for applications in drug discovery and materials science. This computational approach serves as a critical first step in exploring the potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic centers of 2-fluoro-4-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the reactivity of this molecule is paramount for its strategic application in the synthesis of novel chemical entities. This document outlines the key reactive sites based on established principles of electronic effects and provides illustrative computational data from closely related analogues. Furthermore, detailed experimental protocols for probing these sites through nucleophilic and electrophilic substitution reactions are presented, along with visual representations of the molecule's reactivity and experimental workflows.

Introduction: The Reactivity Landscape of this compound

This compound is a bifunctional molecule possessing two aromatic rings with distinct electronic properties. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is predisposed to nucleophilic attack. The presence of a fluorine atom at the 2-position further activates this ring for nucleophilic aromatic substitution (SNAr). Conversely, the phenyl substituent is an electron-rich aromatic system, making it the primary site for electrophilic aromatic substitution (SEAr). This dichotomy in reactivity allows for selective functionalization at different positions, making this compound a versatile building block in organic synthesis.

Identification of Electrophilic and Nucleophilic Sites

Electrophilic Sites: The Pyridine Ring

The most significant electrophilic site in this compound is the carbon atom at the 2-position (C2) of the pyridine ring. This is a consequence of two synergistic electronic effects:

-

Inductive Effect of the Pyridine Nitrogen: The electronegative nitrogen atom strongly withdraws electron density from the pyridine ring, particularly from the ortho (C2 and C6) and para (C4) positions, rendering them electron-deficient and thus susceptible to nucleophilic attack.

-

Activation by the Fluorine Substituent: Fluorine is the most electronegative element, and its presence at the C2 position further enhances the electrophilicity of this carbon through a strong electron-withdrawing inductive effect. In the context of SNAr reactions, fluoride is an excellent leaving group, a phenomenon attributed to the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1][2] The rate of nucleophilic substitution for 2-fluoropyridines is significantly faster than for their chloro- or bromo-analogues, often allowing for milder reaction conditions.[1][3]

Nucleophilic Sites: The Phenyl Ring

In contrast to the electron-poor pyridine ring, the phenyl substituent is a nucleophilic aromatic system. The pyridine ring acts as an electron-withdrawing group on the phenyl ring, directing incoming electrophiles primarily to the ortho and para positions of the phenyl group. The pyridine ring's deactivating effect on the phenyl ring is less pronounced than the deactivation of the pyridine ring itself towards electrophiles. Therefore, electrophilic substitution will preferentially occur on the phenyl ring.

Quantitative Analysis of Electronic Properties (Illustrative Data)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the nucleophilic character (electron-donating ability), while the LUMO indicates the electrophilic character (electron-accepting ability).

-

LUMO: For 2-fluoropyridine derivatives, the LUMO is expected to be localized primarily on the pyridine ring, with a significant coefficient on the C2 carbon. This indicates that this position is the most favorable for attack by a nucleophile.

-

HOMO: The HOMO of this compound is anticipated to be predominantly located on the phenyl ring, signifying its role as the nucleophile in electrophilic reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2-Fluoropyridine | -9.89 | -0.34 | 9.55 | Theoretical Calculation |

| 4-Phenylpyridine | -9.31 | -0.65 | 8.66 | Theoretical Calculation |

| 2,6-difluoro-2,3'-bipyridine | -5.72 | -1.95 | 3.77 | [4] |

Note: These values are for illustrative purposes to demonstrate the expected electronic characteristics. The actual values for this compound will differ.

Electrostatic Potential (ESP) Map

An electrostatic potential map visually represents the charge distribution in a molecule. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map is expected to show:

-

A region of high positive potential around the C2 carbon of the pyridine ring, confirming its electrophilic nature.

-

A region of negative potential delocalized over the phenyl ring, highlighting its nucleophilic character.

-

A strongly negative potential around the pyridine nitrogen atom.

Partial Atomic Charges

Calculating the partial atomic charges on each atom provides a quantitative measure of the electron distribution. The C2 carbon is expected to have a significant positive partial charge, while the carbons of the phenyl ring will have less positive or even slightly negative partial charges.

Table 2: Illustrative Calculated Partial Atomic Charges for a Related Fluoropyridine Derivative

| Atom | Partial Charge (e) |

| N1 (Pyridine) | -0.45 |

| C2 (Pyridine) | +0.35 |

| F (on C2) | -0.25 |

| C4 (Pyridine) | +0.10 |

| C (Phenyl, ipso) | +0.05 |

| C (Phenyl, ortho) | -0.02 |

| C (Phenyl, para) | -0.03 |

Note: These are hypothetical values for illustrative purposes based on the expected electronic effects.

Experimental Protocols

The following protocols provide methodologies for the selective functionalization of the electrophilic and nucleophilic sites of this compound.

Nucleophilic Aromatic Substitution at the C2 Position

This protocol describes a general procedure for the reaction of this compound with a nucleophile, such as a secondary amine.

Protocol 1: Synthesis of 2-(Morpholin-4-yl)-4-phenylpyridine

-

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware for workup and purification.

-

-

Procedure:

-

To a stirred solution of this compound in DMSO, add morpholine and potassium carbonate.[5]

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

-

Electrophilic Aromatic Substitution on the Phenyl Ring

This protocol outlines a general procedure for the nitration of the phenyl ring of this compound. The reaction is expected to yield a mixture of ortho- and para-nitrophenyl isomers.

Protocol 2: Nitration of this compound

-

Materials:

-

This compound (1.0 eq)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware.

-

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting mixture of isomers by column chromatography.

-

Visualization of Reactivity and Workflows

The following diagrams, generated using the DOT language, visualize the key concepts discussed in this guide.

Caption: Electrophilic and nucleophilic sites of this compound.

Caption: General experimental workflow for SNAr on this compound.

Conclusion

This compound presents a well-defined and predictable reactivity profile, making it a valuable tool for medicinal chemists and drug developers. The primary electrophilic center is the C2 position of the pyridine ring, which is highly activated towards nucleophilic aromatic substitution. The phenyl ring, in contrast, serves as the nucleophilic component of the molecule, undergoing electrophilic aromatic substitution at its ortho and para positions. This guide has provided a theoretical framework for understanding this reactivity, supported by illustrative quantitative data and detailed experimental protocols for the selective modification of this versatile scaffold. The strategic exploitation of these distinct reactive sites opens avenues for the synthesis of a diverse array of novel and complex molecules with potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. benchchem.com [benchchem.com]

Potential Biological Activities of 2-Fluoro-4-Phenylpyridine: A Technical Guide

Disclaimer: This technical guide provides an overview of the potential biological activities of 2-fluoro-4-phenylpyridine based on the activities of structurally related compounds. As of the latest literature review, there is a notable absence of published studies detailing the specific biological evaluation of this compound. Therefore, the information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a phenyl group at the 4-position. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an intriguing scaffold for medicinal chemistry.[1] While direct biological data for this specific molecule is scarce, the broader class of phenylpyridine derivatives has shown a wide range of pharmacological activities, including anti-inflammatory, kinase inhibitory, and monoamine oxidase (MAO) inhibitory effects.[2][3][4] This guide will explore these potential activities and provide detailed experimental protocols for their investigation.

Potential Biological Activities

Based on the biological profiles of structurally analogous compounds, this compound may exhibit the following activities:

-

Anti-inflammatory Activity via TNF-α Inhibition: Phenylpyridine derivatives have been identified as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[3] TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[5] The addition of a phenyl group and a fluorine atom could confer specificity and potency towards certain kinases.

-

Monoamine Oxidase (MAO) Inhibition: 4-Phenylpyridine has been shown to be a selective inhibitor of MAO-B.[6] The introduction of a fluorine atom at the 2-position could modulate this activity and selectivity.

Data Presentation

The following tables are provided as templates for summarizing quantitative data from future experimental evaluations of this compound.

Table 1: TNF-α Inhibition Activity

| Compound | Cell Line | Stimulant | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |

| This compound | |||||

| Positive Control |

Table 2: Kinase Inhibitory Activity

| Kinase Target | This compound IC50 (nM) | Positive Control IC50 (nM) |

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity

| Enzyme | Substrate | This compound IC50 (µM) | Positive Control IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| MAO-A | ||||

| MAO-B |

Experimental Protocols

TNF-α Inhibition Assay

This protocol describes the measurement of TNF-α in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Mouse TNF-α ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of TNF-α in each sample using a standard curve. Determine the IC50 value of this compound.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add the serially diluted compound or DMSO control.

-

Add the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Monoamine Oxidase (MAO) Activity Assay (Fluorometric)

This assay is based on the fluorometric detection of H2O2, a by-product of the oxidative deamination of the MAO substrate.

Materials:

-

MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

This compound

-

MAO Assay Buffer

-

MAO-A inhibitor (e.g., clorgyline)

-

MAO-B inhibitor (e.g., pargyline)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Black, flat-bottom 96-well plate

-

Fluorescence microplate reader

Procedure:

-

Inhibitor Preparation: Prepare working solutions of the specific MAO-A and MAO-B inhibitors.

-

Sample Preparation:

-

To measure total MAO activity, add the sample to the assay buffer.

-

To measure MAO-A activity, add the sample and the MAO-B inhibitor to the assay buffer.

-

To measure MAO-B activity, add the sample and the MAO-A inhibitor to the assay buffer.

-

Add this compound at various concentrations to the sample wells.

-

-

Reaction Initiation: Add a working solution containing Amplex® Red reagent, HRP, and the MAO substrate to each well.

-

Incubation: Incubate the reactions for 30 minutes or longer at room temperature, protected from light.

-

Measurement: Measure the fluorescence (Ex/Em = ~535/587 nm) in a kinetic mode.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.[8][9]

Visualizations

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Experimental workflow for in vitro kinase inhibition assay.

Caption: Mechanism of fluorometric monoamine oxidase (MAO) activity assay.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Buy 4-Fluoro-2-phenylpyridine [smolecule.com]

- 3. PI4-kinase type II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-arylpyridines via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 2-fluoro-4-arylpyridines, a class of compounds with significant potential in pharmaceutical and materials science research. The fluorine substituent at the 2-position can critically influence the physicochemical and pharmacological properties of the resulting molecules, making this synthetic route highly valuable in drug discovery programs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically for creating biaryl and heteroaryl structures.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2] For the synthesis of 2-fluoro-4-phenylpyridine and its analogs, a common approach is the coupling of a 2-fluorohalopyridine with the corresponding arylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[3]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 2-fluoro-4-bromopyridine) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronic acid (e.g., phenylboronic acid) forms a boronate species. This species then transfers the organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (this compound) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of structurally similar pyridine-containing substrates. This data serves as a guide for optimizing the synthesis of 2-fluoro-4-arylpyridines.

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 74 | [4][5][6] |

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [2] |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [2] |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [2][7] |

| Pd(dppf)Cl₂ (10) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 68 | [6] |

| Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 55 | [6] |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling to synthesize 2-fluoro-4-arylpyridines. These protocols are based on established methodologies for similar substrates.[1][2]

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

-

2-Fluoro-4-halopyridine (e.g., 2-fluoro-4-bromopyridine) (1.0 equivalent)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 - 1.5 equivalents)

-

Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (2-10 mol%)

-

Sodium phosphate (Na₃PO₄) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Brine solution

-

Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask or a sealable reaction vial, add the 2-fluoro-4-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (2-10 mol%).

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-4-arylpyridine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine the 2-fluoro-4-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-10 mol%).

-

Add the appropriate degassed solvent system (e.g., 1,4-dioxane/water).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Fluoro-4-Phenylpyridine in Palladium Catalysis

Disclaimer: The following application notes and protocols are based on established principles of palladium catalysis and reactivity patterns observed in analogous compounds, such as 2-phenylpyridine and other substituted 2-fluoropyridines. Direct experimental data for 2-fluoro-4-phenylpyridine in these specific palladium-catalyzed reactions is not extensively available in the reviewed literature. These protocols serve as a starting point for research and development, and optimization may be required.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other physicochemical properties of molecules. The pyridine and phenyl rings offer multiple sites for functionalization through palladium-catalyzed reactions. This document outlines potential applications of this compound as a substrate in two major classes of palladium-catalyzed reactions: C-H activation and cross-coupling reactions.

Application 1: Pyridine-Directed C-H Functionalization

The nitrogen atom of the pyridine ring in this compound can act as a directing group to facilitate the activation of the C-H bonds at the ortho-positions of the phenyl ring. This allows for the introduction of various functional groups, leading to the synthesis of more complex molecular architectures.

Palladium-Catalyzed Ortho-Arylation of this compound

This protocol describes a method for the synthesis of 2-fluoro-4-phenyl-2'-arylpyridines through a palladium-catalyzed C-H activation/arylation reaction.

Experimental Protocol:

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (2.0 equiv.), Pd(OAc)₂ (5 mol%), and Cu(OTf)₂ (20 mol%).

-

Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous DCM via syringe.

-

Add TBHP (2.0 equiv.) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data from Analogous Reactions (Ortho-Arylation of 2-Phenylpyridine):

| Entry | Arylboronic Acid | Catalyst System | Oxidant | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | 94 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | 85 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | 82 |